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Introduction

RNA Binding Motif Protein 20 (RBMZ20) is a critical regulator of alternative splicing in cardiac
and skeletal muscle.[1][2] It plays a pivotal role in the processing of pre-mRNAs of genes
essential for sarcomere assembly, ion transport, and calcium handling, such as Titin (TTN),
Ryanodine Receptor 2 (RYR2), and Calcium/calmodulin-dependent protein kinase Il delta
(CAMK2D).[3][4][5] Mutations in the RBM20 gene, particularly within its arginine/serine (RS)-
rich domain, are strongly associated with the development of an aggressive form of familial
dilated cardiomyopathy (DCM), a condition characterized by ventricular dilation and impaired
systolic function leading to heart failure.[3][6][7]

RBM20 primarily functions as a splicing repressor, binding to UCUU motifs within intronic
sequences of its target pre-mRNAs.[6][8] This binding, often near the 3' and 5' splice sites,
leads to the exclusion of specific exons.[8] For instance, RBM20-mediated exon skipping in the
TTN gene is crucial for generating the appropriate titin isoforms that determine the passive
stiffness of cardiomyocytes.[9][10] Disruption of this process due to RBM20 mutations results in
the expression of aberrant, larger titin isoforms and altered function of other key cardiac
proteins, contributing to the pathogenesis of DCM.[3][4]

The CRISPR-Cas9 system offers a powerful and precise tool to investigate the function of
RBM20 and the molecular mechanisms underlying RBM20-associated diseases. By enabling
targeted gene knockout, introduction of specific mutations (knock-in), or correction of
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pathogenic variants, CRISPR-Cas9 allows for the creation of robust cellular and animal models
to dissect the role of RBM20 in cardiac physiology and pathology.[11][12][13] These models are
invaluable for studying disease mechanisms, identifying downstream targets, and developing

novel therapeutic strategies.

This document provides detailed application notes and protocols for utilizing CRISPR-Cas9 to

study the function of the RBM20 gene.

Data Presentation
Table 1: Phenotypic Consequences of RBM20 Loss-of-
Function in Mouse Models
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Phenotype

RBM20 Knockout
(KO) Mice

Details

Reference

Cardiac Function

Develop a mild dilated
cardiomyopathy
phenotype.

Echocardiography
shows cardiac dilation

and dysfunction.

[4]115]

Electrocardiogram
(ECG)

Prolonged PR and
heart rate-corrected
QT interval.

Observed starting at 6

weeks of age.

[5]

Calcium Handling

Severely disturbed
Ca2+ handling in

cardiomyocytes.

Increased Ca2+
transients, increased
diastolic Ca2+,
increased SR Ca2+
load, and more
spontaneous Ca2+

releases.

[5]

Increased cardiac

Indicative of cardiac

Histology [5]
fibrosis. remodeling.
Human carriers of
RBM20 mutations
show a higher
Increased o
] o incidence of
Arrhythmia susceptibility to )
ventricular [5]

Susceptibility

ventricular

arrhythmias.

arrhythmias compared
to carriers of TTN
mutations with similar

DCM severity.

Table 2: Key RBM20 Target Genes and Splicing
Consequences of RBM20 Dysfunction
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Splicing
Protein Change with Functional
Target Gene ) Reference
Function RBM20 Consequence
Dysfunction
Inclusion of )
] Reduced passive
) exons in the )
Sarcomeric , tension of the
) middle Ig and )
protein, ] cardiac
TTN ) PEVK regions, [319]
determines _ sarcomere,
) ) leading to larger, o
passive stiffness _ contributing to
more compliant -
] chamber dilation.
isoforms.
Ryanodine )
Altered calcium
Receptor 2, ] )
) Inclusion of an homeostasis,
calcium release - )
RYR2 ) additional small potential for [31[5]
channel in the i
) exon. arrhythmogenesi
sarcoplasmic
S.
reticulum
] Altered
Calcium/calmodu )
) o intracellular
lin-dependent Shift in isoform o
S ] distribution and
protein kinase Il expression (e.g., o
CAMK2D ) activity, [31[14]
delta, regulates increased o
) ] contributing to
calcium handling  CAMK2D-A). ]
] ) disturbed
and signaling ) ]
calcium handling.
) Potential impact
L-type calcium o
o on calcium influx
CACNA1C channel alpha Altered splicing. ) 12]
) and cardiac
1C subunit .
contractility.
LIM domain ]
o Potential
binding 3, ) )
) ) o disruption of
LDB3 involved in Altered splicing. [6]
sarcomere
sarcomere _ _
o integrity.
organization
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Table 3: Efficiency of CRISPR-Cas9-Mediated Correction
of RBM20 Mutations
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CRISPR Cell/Animal . Editing
Mutation . Outcome Reference
Approach Model Efficiency
Normalized
alternative
splicing,
) restored
Human iPSC-
Adenine ) nuclear
N derived RBM20R634 92% A-to-G o
Base Editing ) - localization of  [7][13]
cardiomyocyt Q editing
(ABE) RBM20, and
es
eliminated
cytoplasmic
granule
formation.
Human iPSC- Correction of
Prime Editing  derived RBM20R636 40% A-to-C the 712]
(PE) cardiomyocyt S editing pathogenic
es mutation.
Restored
Adenine Rbm20R636 cardiac
N RBM20R636 .
Base Editing Q mutant - function and [13]
(ABE) mice extended
lifespan.
Reversed
disease
characteristic
s in cells and
Human cells ] prevented
CRISPR- DCM-causing
] and mouse ) - heart [11][15]
Cas9 Nickase mutations
model enlargement
and
normalized
lifespan in
mice.
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Experimental Protocols

Protocol 1: RBM20 Knockout in a Cardiomyocyte Cell
Line (e.g., AC16 or iPSC-derived Cardiomyocytes) using
CRISPR-Cas9

Objective: To create a stable RBM20 knockout cell line to study the loss-of-function effects on
alternative splicing and cellular phenotype.

Materials:

Cardiomyocyte cell line (e.g., AC16 or human iPSC-derived cardiomyocytes)

o CRISPR-Cas9 plasmid expressing SpCas9 and a single guide RNA (sgRNA) targeting an
early exon of RBM20, or purified Cas9 protein and synthetic sgRNA

» Lipofectamine CRISPRMAX or electroporation system

o Puromycin or other selection antibiotic (if using a plasmid with a resistance marker)
o PCR primers flanking the target site

e Sanger sequencing reagents

o Antibodies for Western blotting (RBM20, loading control)

o RNA extraction kit

RT-qPCR reagents and primers for RBM20 and its target genes (TTN, RYR2, CAMK2D)

Methodology:

» sgRNA Design and Synthesis:

o Design two to three sgRNAs targeting an early constitutive exon of the RBM20 gene to
induce a frameshift mutation upon non-homologous end joining (NHEJ) repair. Use online
design tools (e.g., CHOPCHOP, Synthego Design Tool) to select sgRNAs with high on-
target scores and low off-target potential.
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o Synthesize the sgRNASs or clone them into a Cas9 expression vector.

o Delivery of CRISPR-Cas9 Components:

o Lipofection: Co-transfect the Cas9-sgRNA plasmid or ribonucleoprotein (RNP) complex
(Cas9 protein + sgRNA) into the cardiomyocyte cell line using a suitable transfection
reagent like Lipofectamine CRISPRMAX, following the manufacturer's protocol.

o Electroporation: Alternatively, deliver the RNP complex via electroporation, which can be
more efficient for hard-to-transfect cells like iPSC-derived cardiomyocytes. Optimize
electroporation parameters for the specific cell type.

e Selection of Edited Cells:

o If using a plasmid with a selection marker, apply the appropriate antibiotic (e.qg.,
puromycin) 24-48 hours post-transfection to select for cells that have taken up the
plasmid.

o If using the RNP approach, single-cell clone the transfected population by limiting dilution
or fluorescence-activated cell sorting (FACS) to isolate individual colonies.

o Validation of RBM20 Knockout:

o Genomic DNA Analysis: Expand single-cell clones and extract genomic DNA. Amplify the
targeted region by PCR and analyze the products by Sanger sequencing to identify clones
with insertions or deletions (indels) that result in a frameshift.

o Western Blotting: Lyse the validated clones and perform Western blotting with an anti-
RBM20 antibody to confirm the absence of the RBM20 protein.

o RT-gPCR: Extract total RNA and perform RT-gPCR to confirm the reduction or absence of
RBM20 mRNA.

e Functional Analysis:

o Splicing Analysis: Perform RT-PCR or RNA-sequencing on the knockout and wild-type
control cells to analyze the splicing patterns of known RBM20 target genes (e.g., TTN,
RYR2, CAMK2D).
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o Phenotypic Assays: Conduct functional assays relevant to cardiomyocyte biology, such as
calcium imaging to assess calcium handling, contractility assays, and
immunofluorescence to examine sarcomere structure.

Protocol 2: Correction of a Pathogenic RBM20 Mutation
in Patient-Derived iPSCs using CRISPR-Cas9

Objective: To correct a known pathogenic mutation in RBM20 in iPSCs derived from a DCM
patient to create a genetically matched control cell line for disease modeling.

Materials:

Patient-derived iPSCs carrying a specific RBM20 mutation

o CRISPR-Cas9 system (e.g., adenine base editor (ABE) for A-to-G changes, or prime editor
(PE) for other precise edits)

o sgRNA targeting the mutation site

» Single-stranded oligodeoxynucleotide (ssODN) donor template with the corrected sequence
(for homology-directed repair (HDR)-based approaches)

» Electroporation system

e IPSC culture reagents

e Genomic DNA extraction kit

e PCR primers and sequencing reagents

o Reagents for iPSC differentiation into cardiomyocytes

Methodology:

¢ Design of Targeting Strategy:

o Design an sgRNA that directs the Cas9 nuclease or editor to the site of the mutation.
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o For HDR-based correction, design an ssODN donor template containing the wild-type
sequence flanked by homology arms of at least 40-60 nucleotides on each side. Introduce
silent mutations in the PAM site or sgRNA seed region of the donor template to prevent re-

cutting of the corrected allele.

o For base or prime editing, design the appropriate guide RNA (pegRNA for prime editing)
according to established guidelines for these technologies.[7][13]

o Delivery of CRISPR Components:

o Electroporate the patient-derived iPSCs with the Cas9 protein, synthetic sgRNA, and the
ssODN donor template (for HDR) or the base/prime editor components. RNP delivery is
preferred to minimize off-target effects.

« Isolation of Corrected Clones:

o After recovery, perform single-cell cloning of the electroporated iPSCs.
e Screening and Validation of Corrected Clones:

o Expand individual iPSC clones and extract genomic DNA.

o PCR amplify the targeted region and perform Sanger sequencing to identify clones with
the corrected sequence.

o Perform whole-genome sequencing or targeted deep sequencing to assess off-target
editing events in the selected clones.

e Functional Rescue Analysis:

o Differentiate the corrected iPSC clones and the uncorrected parental iPSC clones into
cardiomyocytes.

o Perform functional analyses as described in Protocol 1 (splicing analysis of RBM20
targets, calcium imaging, contractility assays) to confirm that the corrected cells exhibit a
wild-type phenotype compared to the diseased cells.
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Visualizations
RBM20-Mediated Splicing Regulation Pathway

Click to download full resolution via product page

Caption: RBM20 binds to intronic splicing silencers, leading to exon skipping.

Experimental Workflow for CRISPR-Cas9-Mediated
Study of RBM20
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Caption: Workflow for CRISPR-based RBM20 functional analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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